2-Oxa-5-azaspiro[3.5]nonan-8-ol
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Overview
Description
2-Oxa-5-azaspiro[35]nonan-8-ol is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-5-azaspiro[3.5]nonan-8-ol typically involves the condensation of appropriate starting materials followed by cyclization reactions. One common method includes the reaction of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, leading to the formation of the spirocyclic structure . The reaction conditions often involve the use of formic acid and Oxone® as oxidizing agents to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Oxa-5-azaspiro[3.5]nonan-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like Oxone® in formic acid.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms within the spirocyclic structure.
Common Reagents and Conditions
Oxidizing Agents: Oxone® in formic acid.
Reducing Agents: Sodium borohydride.
Solvents: Common solvents include dichloromethane and ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ring-fused benzimidazoles .
Scientific Research Applications
2-Oxa-5-azaspiro[3.5]nonan-8-ol has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for drug discovery, particularly in designing molecules with enhanced binding affinities to specific enzymes.
Materials Science: Its spirocyclic nature can be exploited in the development of novel materials with unique mechanical and chemical properties.
Biological Studies: The compound can be used as a probe to study various biological pathways and interactions.
Mechanism of Action
The mechanism by which 2-Oxa-5-azaspiro[3.5]nonan-8-ol exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it can bind to the active site of enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1), facilitating the reduction of substrates . The hydrogen bonding capacity of the compound is crucial for its efficient binding to target residues like His194 .
Comparison with Similar Compounds
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: Another spirocyclic compound with a smaller ring size.
5-benzyl-2-oxa-5-azaspiro[3.5]nonan-8-ol: A derivative with a benzyl group attached.
Uniqueness
2-Oxa-5-azaspiro[3.5]nonan-8-ol stands out due to its specific ring size and the presence of both oxygen and nitrogen atoms, which confer unique chemical and biological properties. Its ability to form stable hydrogen bonds and its metabolic robustness make it a valuable compound in various research applications .
Properties
IUPAC Name |
(8S)-2-oxa-5-azaspiro[3.5]nonan-8-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c9-6-1-2-8-7(3-6)4-10-5-7/h6,8-9H,1-5H2/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFSAOUCDKFZJA-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2(CC1O)COC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC2(C[C@H]1O)COC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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